molecular formula C12H13BrF3NO B7940734 (3-Bromo-5-trifluoromethyl-phenyl)-(tetrahydro-pyran-4-yl)-amine

(3-Bromo-5-trifluoromethyl-phenyl)-(tetrahydro-pyran-4-yl)-amine

Cat. No.: B7940734
M. Wt: 324.14 g/mol
InChI Key: UAYARJYUSIFJLB-UHFFFAOYSA-N
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Description

(3-Bromo-5-trifluoromethyl-phenyl)-(tetrahydro-pyran-4-yl)-amine: is a chemical compound that features a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrahydropyran-4-yl amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-trifluoromethyl-phenyl)-(tetrahydro-pyran-4-yl)-amine typically involves multiple steps, starting with the bromination of 5-trifluoromethyl-phenol to introduce the bromine atom

Industrial Production Methods

In an industrial setting, the compound is likely produced through a combination of batch and continuous flow processes to ensure high purity and yield. Advanced techniques such as catalytic reactions and optimized reaction conditions are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the amine group to an amide or nitro group.

  • Reduction: : Reducing the trifluoromethyl group to a methyl group.

  • Substitution: : Replacing the bromine atom with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide (H2O2) and oxidizing agents like potassium permanganate (KMnO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Amides, nitro compounds.

  • Reduction: : Methylated derivatives.

  • Substitution: : Various substituted phenyl compounds.

Scientific Research Applications

(3-Bromo-5-trifluoromethyl-phenyl)-(tetrahydro-pyran-4-yl)-amine: has several applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

(3-Bromo-5-trifluoromethyl-phenyl)-(tetrahydro-pyran-4-yl)-amine: is unique due to its specific structural features. Similar compounds include:

  • 3-Bromo-5-(trifluoromethyl)phenol

  • 3-Bromo-5-(trifluoromethyl)pyridine

  • Tetrahydropyran derivatives

Properties

IUPAC Name

N-[3-bromo-5-(trifluoromethyl)phenyl]oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF3NO/c13-9-5-8(12(14,15)16)6-11(7-9)17-10-1-3-18-4-2-10/h5-7,10,17H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYARJYUSIFJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=CC(=CC(=C2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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